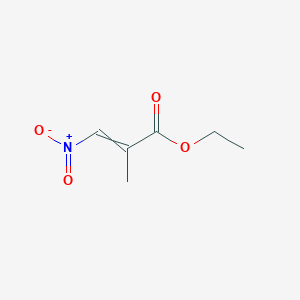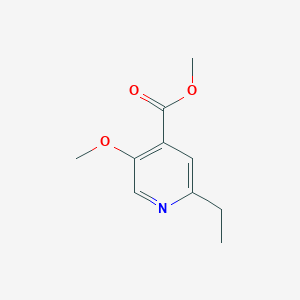
Methyl 2-ethyl-5-methoxyisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethyl-5-methoxyisonicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid and features a methoxy group at the 5-position, an ethyl group at the 2-position, and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethyl-5-methoxyisonicotinate typically involves multi-step reactions. One common method includes the use of potassium carbonate and N,N-dimethylformamide under an inert atmosphere, followed by the addition of tetrakis(triphenylphosphine)palladium(0) and further reaction with hydrogen and palladium on activated charcoal in ethyl acetate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar multi-step synthetic routes optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-ethyl-5-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and ethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are typical.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethyl-5-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of Methyl 2-ethyl-5-methoxyisonicotinate is not fully understood. it is believed to interact with molecular targets such as enzymes, potentially inhibiting their activity. For instance, its inhibition of histone deacetylases (HDACs) suggests it may influence gene expression by altering chromatin structure.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methoxyisonicotinate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-methylalkyl isonicotinates: These compounds have varying alkyl groups and exhibit different biological activities.
Uniqueness: Methyl 2-ethyl-5-methoxyisonicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, ethyl, and methyl ester groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
methyl 2-ethyl-5-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-7-5-8(10(12)14-3)9(13-2)6-11-7/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
UPXFCQRJYVMRAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=N1)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)

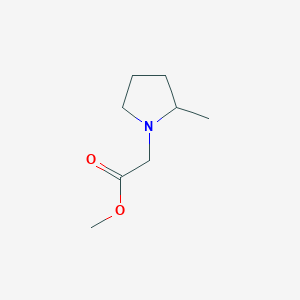
![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
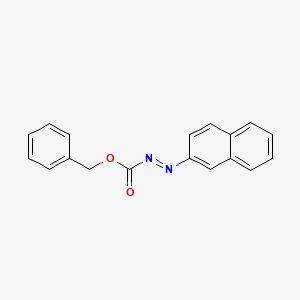
![5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
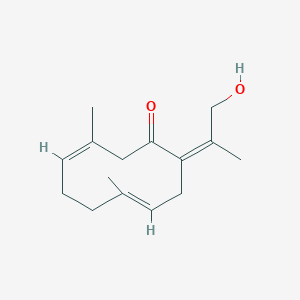
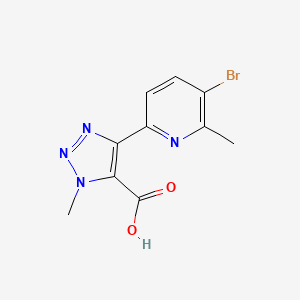
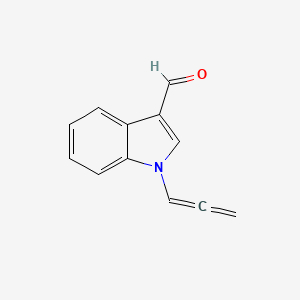

![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
